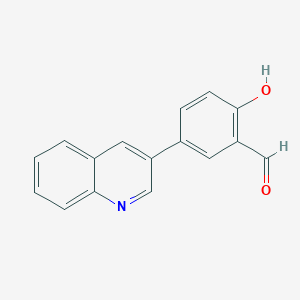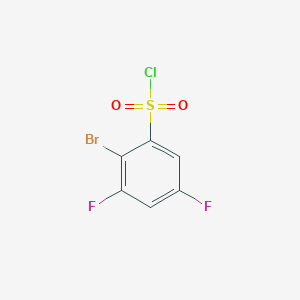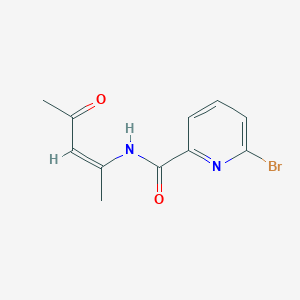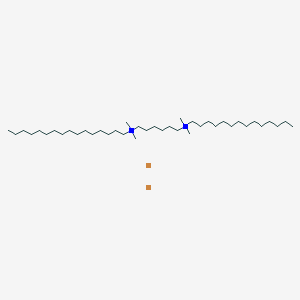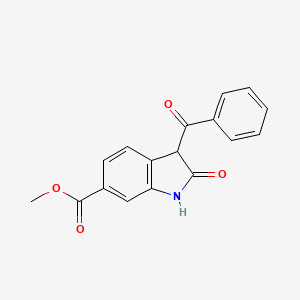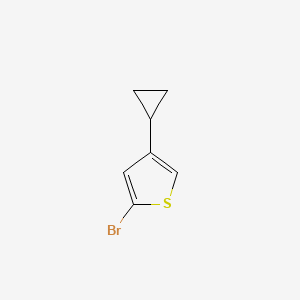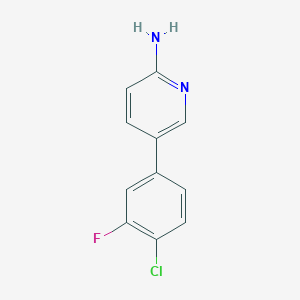![molecular formula C20H15N3O8S2 B12838733 7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid CAS No. 13617-83-9](/img/structure/B12838733.png)
7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-7-amino-4-hydroxy-3-((5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl)naphthalene-2-sulfonic acid is a complex organic compound known for its vibrant color properties. It is often used in the dye industry due to its ability to form stable azo bonds, which are responsible for its intense coloration. This compound is part of the azo dye family, which is widely used in textile, food, and cosmetic industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-7-amino-4-hydroxy-3-((5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl)naphthalene-2-sulfonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-amino-7-sulfonaphthalene-2-ol. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-amino-4-hydroxy-3-naphthalene-2-sulfonic acid under alkaline conditions. This step forms the azo bond, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, which are critical for the successful synthesis of high-purity (e)-7-amino-4-hydroxy-3-((5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl)naphthalene-2-sulfonic acid.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo bond can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used for the reduction of azo bonds.
Substitution: Reagents such as thionyl chloride can be used to convert sulfonic acids to sulfonyl chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(e)-7-amino-4-hydroxy-3-((5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl)naphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
作用機序
The compound exerts its effects primarily through its ability to form stable azo bonds, which are responsible for its color properties. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications.
類似化合物との比較
Similar Compounds
- 7-amino-4-hydroxy-3-((5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl)naphthalene-2-sulfonic acid
- Dichloroaniline
- 2-Hydroxy-2-methylpropiophenone
- Cyclopropanecarboxylic acid
Uniqueness
What sets (e)-7-amino-4-hydroxy-3-((5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl)naphthalene-2-sulfonic acid apart from similar compounds is its dual sulfonic acid groups, which significantly enhance its solubility and reactivity. This makes it particularly valuable in applications requiring high water solubility and strong color properties.
特性
CAS番号 |
13617-83-9 |
|---|---|
分子式 |
C20H15N3O8S2 |
分子量 |
489.5 g/mol |
IUPAC名 |
7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H15N3O8S2/c21-12-1-3-16-10(5-12)8-18(33(29,30)31)19(20(16)25)23-22-13-2-4-15-11(6-13)7-14(9-17(15)24)32(26,27)28/h1-9,24-25H,21H2,(H,26,27,28)(H,29,30,31) |
InChIキー |
ZSHNSNDVNDUHIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)N=NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
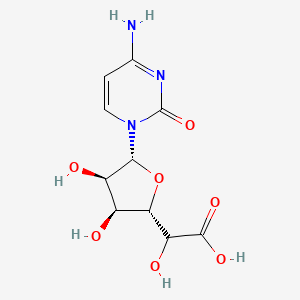
![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)
